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Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Chloro-6-hydrazinopyridazine, a key intermediate in medicinal chemistry and drug
development. Due to the limited availability of direct spectral data for 3-Chloro-6-
hydrazinopyridazine, this document presents data from structurally analogous compounds to
provide a reliable estimation of its spectroscopic characteristics. The guide details the
methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Chloro-6-
hydrazinopyridazine based on the analysis of structurally related molecules. These values
serve as a reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical

Coupling Constant

Proton ] Multiplicity )

Shift (ppm) (J) inHz
Pyridazine-H 7.0-75 Doublet 8.0-10.0
Pyridazine-H 75-8.0 Doublet 8.0-10.0
-NH- 40-5.0 Broad Singlet -
-NH:z 8.0-9.0 Broad Singlet -

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (ppm)
Pyridazine-C (C-Cl) 150 - 155
Pyridazine-C (C-N) 158 - 163
Pyridazine-CH 120 - 125
Pyridazine-CH 130 - 135

Solvent: DMSO-ds

Table 3: Predicted IR Spectroscopic Data

Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (Hydrazine) 3200 - 3400 Medium-Strong, Broad
C=N Stretch (Pyridazine Ring) 1580 - 1650 Medium
C-CI Stretch 700 - 800 Strong
N-N Stretch 1000 - 1100 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
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Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C4HsCINa4

Molecular Weight 144.56 g/mol

Predicted [M]+ Peak (m/z) 144

Predicted [M+2]+ Peak (m/z) 146 (approx. 1/3 intensity of [M]+)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization
of 3-Chloro-6-hydrazinopyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of the solid 3-Chloro-6-hydrazinopyridazine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use
sonication to aid dissolution.

o Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any
particulate matter.

o Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.
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o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

o Acquire the 133C NMR spectrum. This may require a larger sample quantity or a longer
acquisition time due to the lower natural abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

[e]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of 3-Chloro-6-hydrazinopyridazine in a
volatile organic solvent (e.g., methanol or dichloromethane).

o Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
o Apply a few drops of the sample solution onto the surface of the salt plate.

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.

o Data Acquisition:
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o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.

o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o ldentify the characteristic absorption bands corresponding to the functional groups in the
molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the solid sample into the ion source of the mass
spectrometer, typically via a direct insertion probe.

o Heat the probe to volatilize the sample into the gas phase within the ion source.
e |onization:

o Bombard the gaseous sample molecules with a high-energy electron beam (typically 70
eV).

o This will cause the molecules to ionize, primarily forming a molecular ion (M*) and various
fragment ions.

e Mass Analysis:
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o Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:
o The separated ions are detected, and their abundance is recorded.
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis Workflow

The synthesis of 3-Chloro-6-hydrazinopyridazine is typically achieved through the
nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.

Nucleophilic Aromatic
Substitution

3-Chloro-6-hydrazinopyridazine Purified Product

Work-up
(Cooling, Filtration, Washing)

3,6-Dichloropyridazine

Hydrazine Hydrate

Click to download full resolution via product page

Synthesis of 3-Chloro-6-hydrazinopyridazine.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which
undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up
steps, including cooling, filtration, and washing, are necessary to isolate and purify the final 3-
Chloro-6-hydrazinopyridazine.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-
hydrazinopyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091096#spectroscopic-properties-nmr-ir-mass-of-3-
chloro-6-hydrazinopyridazine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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